Product packaging for Didodecyl hydrogen phosphate(Cat. No.:CAS No. 7057-92-3)

Didodecyl hydrogen phosphate

Cat. No.: B1204631
CAS No.: 7057-92-3
M. Wt: 434.6 g/mol
InChI Key: JTXUVYOABGUBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didodecyl hydrogen phosphate (CAS 7057-92-3), also known as dilauryl phosphate, is a high-purity organophosphate compound supplied as a white to almost white powder or crystal . With a molecular formula of C₂₄H₅₁O₄P and a molecular weight of 434.64 g/mol, it has a melting point of approximately 57-61 °C . This reagent is a key material in research for creating model biological membranes. Its amphiphilic nature allows it to form stable Langmuir monolayers at the air-water interface, which are pivotal for studying molecular recognition processes, such as specific interactions with guanidinium units like the amino acid L-arginine . These interactions serve as valuable models for investigating the permeability of compounds through cell membranes . In the field of materials science, this compound and related alkyl phosphates are investigated for their role as collectors in the flotation separation of minerals, such as zinc oxide ores, due to their chelating and surface-active properties . Industrially, it has been used as an antistatic agent in textile processing and as a lubricant additive . As a handling precaution, this compound may cause skin and serious eye irritation (H315, H319) . It is recommended to store it in a cool, dark place, sealed under inert gas and protected from air due to its sensitivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51O4P B1204631 Didodecyl hydrogen phosphate CAS No. 7057-92-3

Properties

IUPAC Name

didodecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUVYOABGUBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863996
Record name Didodecyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline]
Record name Di-n-dodecyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystals (methanol)

CAS No.

7057-92-3
Record name Didodecyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7057-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-dodecyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl hydrogen phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, didodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didodecyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAURYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DI-N-DODECYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C
Record name DI-N-DODECYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Ii. Advanced Synthetic Methodologies for Didodecyl Hydrogen Phosphate and Its Derivatives

Esterification Routes for Didodecyl Hydrogen Phosphate (B84403) Synthesis

Esterification represents the most fundamental approach to synthesizing DDHP, involving the reaction of an alcohol (dodecanol) with a phosphorus-containing acid or its derivative.

Direct Esterification with Phosphoric Acid and Related Precursors

Direct esterification is a common method for producing phosphate esters. smolecule.com This process typically involves the reaction of dodecanol (B89629) with phosphoric acid or related phosphorus precursors like phosphorus oxychloride. smolecule.com The reaction often requires an acid catalyst and is frequently carried out under reflux conditions to drive the reaction towards the formation of the desired ester. smolecule.com

Another significant precursor for this reaction is polyphosphoric acid (PPA). The reaction of PPA with alcohols like dodecanol can yield a mixture of monoalkyl and dialkyl phosphates. However, the composition of the final product mixture is sensitive to reaction conditions, as the use of PPA can also result in significant amounts of unreacted phosphoric acid. google.com Reagents with a high effective equivalent weight percent of polyphosphoric acid are preferred to minimize by-products. google.com The synthesis can also be achieved by reacting dodecanol with phosphorus pentoxide (P₂O₅). nih.gov This reaction typically produces a mixture of the mono- and dialkyl phosphate esters. researchgate.net

Transesterification Processes for Didodecyl Hydrogen Phosphate Formation

Transesterification offers an alternative route to DDHP, involving the exchange of an alcohol group on a pre-existing phosphate ester with dodecanol. smolecule.com This reaction can be catalyzed by either acids or bases. wikipedia.org Under basic conditions, the catalyst, typically an alkoxide, deprotonates the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The resulting alkoxide then attacks the phosphorus center of the starting ester, leading to a tetrahedral intermediate that subsequently eliminates the original alcohol group to form the new ester. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl group on the phosphate ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the incoming alcohol. wikipedia.orgmasterorganicchemistry.com While a versatile method for many esters, the transesterification of simple, inert dialkyl phosphates can be challenging. However, bioinspired dicopper(II) macrocyclic complexes have been shown to efficiently catalyze the transesterification of dimethyl phosphate, suggesting a pathway for more complex systems. nih.gov The process is an equilibrium reaction, and the distribution of products depends on the relative energies of the reactants and products. wikipedia.org

Phosphorylation Strategies Utilizing Dodecanol and Phosphorus Reagents

Phosphorylation is a broad term for introducing a phosphate group into an organic molecule. In the context of DDHP synthesis, it involves the direct treatment of dodecanol with a phosphorylating agent. smolecule.com Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus trichloride (B1173362) (PCl₃). researchgate.net

The reaction of dodecanol with phosphorus pentoxide is a well-established method, though it generally results in a mixture of mono- and di-dodecyl hydrogen phosphate. researchgate.netprepchem.com Similarly, using phosphorus oxychloride requires careful control, often in the presence of a base like dimethylaniline, to manage the reaction and subsequent workup. researchgate.net These reactions can be complex, sometimes leading to the formation of pyrophosphate by-products, which necessitates careful purification steps. thieme-connect.de

Table 1: Overview of Common Phosphorus Reagents for Dodecanol Phosphorylation

Reagent Common Name Typical Products with Dodecanol Reference
H₃PO₄ Phosphoric Acid Mono- and didodecyl phosphate smolecule.com
PPA Polyphosphoric Acid Mixture of mono- and dialkyl phosphates, phosphoric acid google.com
P₂O₅ Phosphorus Pentoxide Mixture of mono- and didodecyl phosphate nih.govresearchgate.net
POCl₃ Phosphorus Oxychloride This compound (with controlled stoichiometry) smolecule.comresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity in Academic Synthesis

Achieving high yield and purity in the synthesis of DDHP is a key focus of academic research, often involving the systematic optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry all play critical roles.

In the phosphorylation of dodecanol to produce di-dodecyl phosphate (DAP), the catalytic system is crucial. Research has shown that catalysts with both acidic and basic sites can offer excellent cooperativity. For instance, a CaO/ITQ-2 catalyst demonstrated superior performance compared to ITQ-2 or MCM-22 zeolites. acs.orgresearchgate.net Under optimal conditions with a 3wt%CaO/ITQ-2 catalyst, the conversion of phosphoric acid reached 80.2%, with a selectivity for di-dodecyl phosphate of 77.5%. acs.orgresearchgate.net

The development of data-driven strategies, such as combining automated wet-chemical synthesis with machine learning algorithms, represents a modern approach to optimization. researchgate.net This allows for the efficient exploration of complex compositional spaces and reaction conditions to accelerate the discovery of optimal synthesis pathways. researchgate.net Additionally, response surface methodology (RSM) is a statistical technique used to optimize fermentation conditions for producing bioactive compounds, a principle that can be applied to chemical synthesis to determine the ideal levels for various factors influencing yield. frontiersin.org

Table 2: Example of Catalytic Optimization for Di-dodecyl Phosphate (DAP) Synthesis

Catalyst Phosphoric Acid Conversion (%) Di-dodecyl Phosphate Selectivity (%) Reference
ITQ-2 Lower than CaO/ITQ-2 Lower than CaO/ITQ-2 acs.orgresearchgate.net
MCM-22 Lower than ITQ-2 Lower than ITQ-2 acs.orgresearchgate.net
3wt%CaO/ITQ-2 80.2 77.5 acs.orgresearchgate.net

Purification Techniques for Research-Grade this compound

Following synthesis, the crude product containing DDHP, unreacted starting materials, and by-products like monododecyl phosphate or pyrophosphates requires purification to achieve research-grade quality.

Chromatographic Separation Methods

Chromatography is a primary technique for purifying DDHP. Flash chromatography on silica (B1680970) gel is a common laboratory-scale method. acs.org For instance, a protocol using tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile (B146778) for phosphorylation is followed by purification of the crude product via flash chromatography. acs.org

High-Performance Liquid Chromatography (HPLC) offers a more precise method for both analysis and purification. O,O-Didodecyl hydrogen dithiophosphate, a related compound, can be analyzed using reverse-phase (RP) HPLC on columns like Newcrom R1 or C18. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate the pure compound from impurities. sielc.com

For separating complex mixtures of phosphate esters, ion-exchange chromatography is also highly effective. A preparative column such as a Macherey-Nagel Nucleogel SAX has been used to purify phosphate derivatives using a triethylammonium (B8662869) hydrogen carbonate buffer gradient. thieme-connect.de Another established purification method involves liquid-liquid extraction. For example, a mixture containing monododecyl and didodecyl phosphates can be separated from orthophosphoric acid by extraction using a solvent system like n-hexane, isopropanol, and water. google.comgoogle.com The phosphoric esters are preferentially extracted into the organic layer (n-hexane), while the orthophosphoric acid remains in the aqueous phase. google.com

Distillation and Filtration Approaches

The purification of dialkyl hydrogen phosphates, including this compound, often involves distillation and filtration steps to remove impurities such as starting materials, byproducts, and solvents. Vacuum distillation is a particularly crucial technique due to the high boiling points and potential thermal instability of long-chain phosphate esters.

Filtration is a standard procedure used to separate the crude product from solid impurities. For instance, in syntheses involving reactants like phosphorus trichloride and an alcohol, residual acids may be neutralized with ammonia. This results in the formation of ammonium (B1175870) chloride, a solid salt that can be efficiently removed by filtration. google.com The filtrate, containing the dialkyl hydrogen phosphite (B83602), can then proceed to further purification stages. google.com

Vacuum distillation is employed to purify the crude product by separating it from non-volatile residues or more volatile components. google.com This method takes advantage of the principle that lowering the pressure above a liquid reduces its boiling point, allowing for distillation at lower temperatures and minimizing the risk of thermal decomposition. While specific parameters for this compound are not extensively detailed in the literature, data from the synthesis of shorter-chain dialkyl hydrogen phosphites illustrate the general conditions that can be adapted. The crude product is typically processed under vacuum to remove dissolved gases like hydrogen chloride before being distilled. google.com

Table 1: Examples of Vacuum Distillation Conditions for Dialkyl Hydrogen Phosphite Purification This table presents data for shorter-chain analogues, illustrating the general approach applicable to larger molecules like this compound.

CompoundPurity AchievedAverage YieldNotes
Dimethyl hydrogen phosphite95%78%Crude product was evacuated at 50 mm Hg and 15°C, neutralized with ammonia, filtered, and then vacuum distilled. google.com
Diethyl hydrogen phosphite~91%76%Processing was similar to the dimethyl analogue, involving evacuation, neutralization, filtration, and vacuum distillation. google.com
Diisopropyl hydrogen phosphite94-97%75%Hexane was added before neutralization to facilitate handling of the material prior to filtration and distillation. google.com

Recrystallization and Precipitation Techniques

Recrystallization and precipitation are powerful methods for purifying solid organophosphorus compounds like this compound, effectively removing impurities that may be present after synthesis. These techniques rely on the differences in solubility between the desired compound and contaminants in a given solvent system.

Crystallization from a suitable solvent is a common final purification step. The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the solvent. For example, in the production of related phosphate esters, a mixture containing monododecyl and didodecyl phosphate was purified by cooling an n-hexane solution, which caused the desired phosphate esters to crystallize. google.com The resulting white crystals were then collected. google.com In another instance, cooling a liquid mixture to -5°C was used to crystallize monododecyl phosphate, which was then separated by filtration. google.com

Precipitation can also be induced by changing the solvent composition, a technique known as anti-solvent precipitation. Freezing-lipid precipitation is another relevant technique, particularly for removing highly lipophilic impurities from samples containing organophosphorus compounds. ifremer.frnih.gov This method involves dissolving the sample in a solvent and then cooling it to a low temperature to precipitate the lipids, which can then be removed by filtration or centrifugation. ifremer.frnih.gov

Table 2: Recrystallization and Precipitation Parameters for Dodecyl Phosphate Esters

ProductSolvent SystemTechniqueConditionsOutcome
Monododecyl and Didodecyl Phosphaten-Hexane, Isopropanol, WaterSolvent extraction followed by crystallizationAn n-hexane layer containing the phosphates was separated and cooled. google.comWhite crystals containing 325.8 g of monododecyl phosphate and 2.0 g of didodecyl phosphate were obtained. google.com
Monododecyl PhosphateNot specifiedCooling crystallizationThe liquid mixture was cooled to -5°C. google.comViscous crystals of monododecyl phosphate were formed and separated by filtration. google.com
Organophosphorus Flame RetardantsDichloromethane (B109758), MethanolFreezing-lipid precipitationSamples extracted with dichloromethane were subjected to freezing-lipid precipitation using methanol. ifremer.frAchieved a mean lipid removal efficiency of 94%. ifremer.fr

Synthesis of Modified this compound Structures and Analogues

The versatile structure of this compound allows for numerous modifications to synthesize analogues with tailored properties. These modifications can be broadly categorized into changes in the alkyl chains or alterations to the phosphate headgroup.

One primary approach is the synthesis of mixed dialkyl hydrogen phosphates, where the two alkyl chains are different (RO(R'O)PO₂H). A direct method to achieve this is through the oxidative esterification of monoalkyl hydrogen phosphonates. In this process, a monoalkyl hydrogen phosphonate (B1237965) (RO(HO)PHO) is reacted with a stoichiometric amount of a different alcohol (R'OH) in the presence of an oxidizing agent, such as bromine in pyridine (B92270) or a combination of carbon tetrachloride and triethylamine. rsc.org This allows for the controlled introduction of a second, different alkyl group.

Another class of analogues is phosphonates, where a carbon atom is directly bonded to the phosphorus atom (P-C bond), replacing the P-O-C ester linkage. The synthesis of such compounds can be achieved through various methods, including the Michaelis–Arbuzov reaction or the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. beilstein-journals.orgmdpi.com

Furthermore, the phosphate headgroup itself can be modified. For example, phosphoramidates can be synthesized by reacting a dialkyl hydrogen phosphate with an amine, effectively replacing a hydroxyl group with an amino group. The Atherton–Todd reaction is a classic method for this transformation, involving the reaction of a dialkyl phosphite, an amine, and a halogen source like carbon tetrachloride. nih.gov

Table 3: Synthetic Strategies for Modified this compound Analogues

Analogue ClassGeneral StructureSynthetic StrategyKey Reactants
Mixed Dialkyl PhosphatesRO(R'O)PO(OH)Oxidative esterification of monoalkyl phosphonates. rsc.orgMonoalkyl hydrogen phosphonate, Alcohol (R'OH), Oxidizing agent. rsc.org
Dialkyl PhosphonatesRP(O)(OR)₂Michaelis-Arbuzov or Pudovik reactions. beilstein-journals.orgmdpi.comTrialkyl phosphite and alkyl halide, or Dialkyl phosphite and carbonyl compound. beilstein-journals.orgmdpi.com
Phosphoramidates(RO)₂P(O)NR'₂Atherton-Todd reaction or related methods. nih.govDialkyl phosphite, Amine, Carbon tetrachloride. nih.gov

Iii. Supramolecular Chemistry and Self Assembly of Didodecyl Hydrogen Phosphate Systems

Fundamental Mechanisms Driving Self-Assembly of Didodecyl Hydrogen Phosphate (B84403)

The aggregation of didodecyl hydrogen phosphate in aqueous solutions is not a random process but is instead directed by a combination of specific intermolecular forces. These forces, though individually weak, collectively provide the thermodynamic impetus for the formation of organized structures. The primary drivers behind the self-assembly of DDHP are hydrophobic interactions, hydrogen bonding, and electrostatic forces.

The strength of hydrophobic interactions is influenced by factors such as the length of the alkyl chains. Longer chains, like the dodecyl groups in DDHP, lead to stronger hydrophobic interactions and a greater tendency to aggregate at lower concentrations.

The phosphate headgroup of this compound is capable of participating in extensive hydrogen bonding networks, which play a crucial role in the stability and structure of the resulting aggregates mdpi.com. The phosphate group contains both hydrogen bond donors (the P-OH group) and acceptors (the P=O and P-O- groups), allowing for the formation of intermolecular hydrogen bonds between adjacent DDHP molecules within an aggregate mdpi.comresearchgate.net.

These hydrogen bonds contribute significantly to the cohesion of the molecules in the self-assembled structures, influencing the packing of the headgroups at the aggregate-water interface. The extent and strength of this hydrogen-bonding network can be influenced by the pH of the solution, which affects the protonation state of the phosphate headgroup.

Electrostatic interactions also play a significant role in the self-assembly of this compound, particularly as the phosphate headgroup can carry a negative charge. The degree of ionization of the phosphate group is pH-dependent. At neutral or alkaline pH, the headgroups will be deprotonated and thus negatively charged, leading to electrostatic repulsion between them nih.gov. This repulsion counteracts the attractive hydrophobic interactions and influences the curvature and size of the resulting aggregates nih.gov.

Conversely, in the presence of counterions (cations) in the solution, these repulsive forces can be screened, allowing the headgroups to pack more closely together. This can lead to changes in the morphology of the aggregates, for instance, promoting the transition from spherical micelles to larger, more complex structures. The balance between attractive and repulsive electrostatic forces is therefore critical in determining the final architecture of the self-assembled system nih.gov.

Formation and Characterization of this compound Aggregate Structures

The interplay of the aforementioned non-covalent forces leads to the formation of various aggregate structures when this compound is dispersed in water. The most common of these are micelles and vesicles, each with distinct structural characteristics and formation processes.

Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual this compound molecules (monomers) in solution begin to associate into spherical or ellipsoidal aggregates called micelles dataphysics-instruments.compharmacyfreak.com. In a micelle, the hydrophobic dodecyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic phosphate headgroups form the outer corona, interacting with the surrounding water molecules dataphysics-instruments.com.

The CMC is a key parameter that characterizes the tendency of an amphiphile to form micelles. It is the concentration at which a significant number of monomers have assembled into micelles. The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or light scattering norlab.com. For ionic surfactants, the presence of electrolytes can significantly lower the CMC by shielding the electrostatic repulsion between the charged headgroups pharmacyfreak.com.

Table 1: Critical Micelle Concentration (CMC) of Selected Dialkyl Phosphates

Compound Medium Temperature (°C) CMC (mM)
Sodium dodecyl sulfate (analogue) Water 25 8.2
Dodecylphosphocholine (DPC) Water Not Specified ~1.0

Note: Data for closely related or analogous compounds are provided for illustrative purposes due to the limited availability of specific CMC data for this compound.

Under certain conditions, particularly for double-chained amphiphiles like this compound, the molecules can self-assemble into vesicles acs.org. Vesicles are hollow, spherical structures composed of a lipid bilayer that encloses an aqueous core. The bilayer is a two-molecule-thick sheet where the hydrophobic tails of each layer face inward, creating a hydrophobic core, and the hydrophilic headgroups face outward, interacting with the aqueous environment both inside and outside the vesicle.

The formation of a bilayer is favored by the molecular geometry of this compound, where the cross-sectional area of the two dodecyl chains is comparable to that of the phosphate headgroup. This packing arrangement allows for the formation of extended, planar-like structures that can close upon themselves to form vesicles. The stability and fluidity of these bilayers are influenced by the strength of the hydrophobic interactions between the alkyl chains and the hydrogen bonding and electrostatic interactions between the headgroups phospholipid-research-center.com.

Table 2: Properties of Vesicles Formed from Dialkyl Phosphates

Property Description Influencing Factors
Size The diameter of the vesicles, which can range from nanometers to micrometers. Preparation method, concentration, pH, ionic strength.
Lamellarity The number of bilayers forming the vesicle wall (unilamellar or multilamellar). Preparation method, lipid concentration.
Bilayer Thickness The thickness of the vesicle membrane. Length of the alkyl chains.
Phase Transition Temperature (Tm) The temperature at which the bilayer transitions from a gel-like to a fluid-like state. Alkyl chain length and saturation, headgroup interactions.

This table provides a general overview of the properties of vesicles formed from dialkyl phosphates, which are expected to be similar for this compound.

Cylindrical and Wormlike Micelles in Non-Aqueous Systems

In nonpolar solvents, this compound (DDP), often in conjunction with other species, demonstrates a strong tendency to self-assemble into elongated, flexible aggregates known as cylindrical or wormlike micelles. A notable example is the system formed by DDP and aluminum isopropoxide in decane. Small-angle neutron scattering (SANS) studies have revealed that the aggregates in this system are locally cylindrical and molecularly thin. nist.gov In systems with an excess of the DDP surfactant relative to the aluminum species, the behavior is characteristic of transient, entangled networks of wormlike micelles. nist.gov

These structures arise from the amphiphilic nature of the DDP molecule, where the polar phosphate headgroups orient themselves to create a core, shielded from the nonpolar solvent by the long dodecyl tails. The formation of these extended, one-dimensional structures, as opposed to smaller spherical micelles, is a key factor in the unique viscoelastic properties of these solutions. The mechanism of self-assembly in such nonpolar environments can involve internuclear complexation or networks of hydrogen-bonded headgroups. nist.gov

Supramolecular Polymerization and Network Formation

The formation of long, wormlike micelles is a form of supramolecular polymerization. In this process, individual monomeric units (DDP molecules or their complexes) are linked by non-covalent interactions, such as hydrogen bonding and metal coordination, to form long, polymer-like chains. wikipedia.org These interactions are reversible, allowing the chains to break and reform under different conditions.

In the case of the aluminum-DDP system in decane, a transition from a solution of entangled wormlike micelles to a connected network with physical gel behavior occurs as the stoichiometry approaches equivalence (aluminum:surfactant ratio of 1:3). nist.gov This network formation is rationalized by the creation of localized branch points in the aggregates, facilitated by an excess of aluminum isopropoxide, which can link different cylindrical micelles together. nist.gov This cross-linking transforms the transient, flowing network of individual "polymer" chains into a more rigid, sample-spanning gel structure. The reptation (snake-like movement) of a branched chain is significantly slower than that of an unbranched one, leading to a dramatic increase in the relaxation time and viscosity of the system. nist.gov

Factors Modulating Self-Assembly and Aggregate Morphology

The self-assembly of this compound is highly sensitive to a variety of environmental factors, which can be used to control the morphology of the resulting aggregates and the macroscopic properties of the system.

Influence of Concentration and Temperature on Phase Behavior

Concentration and the stoichiometric ratio of components play a critical role in determining the structure and phase of DDP systems. In the aluminum isopropoxide and DDP system in decane, the rheology and structure are acutely dependent on the ratio of aluminum to surfactant (Al:P). nist.gov A large transition in the system's relaxation time is observed over a narrow composition range near the stoichiometric equivalence of 1:3 (Al:P), signifying the shift from a viscoelastic liquid to a physical gel. nist.gov Further increases in the relative concentration of aluminum lead to a more compact network and can result in phase separation, where excess solvent is expelled from the gel. nist.gov

Impact of pH and Ionic Strength on Self-Assembly

The self-assembly of DDP is strongly influenced by pH due to the ionizable nature of the phosphate headgroup. The protonation state of the non-ester phosphate group changes significantly with pH. For DDP vesicles in aqueous solutions, notable changes in vesicle fusion and headgroup clustering occur around the effective pKa of 5.2. uts.edu.au Lowering the pH leads to protonation of the phosphate, which can alter the hydrogen bonding capabilities and the electrostatic repulsion between headgroups, thereby modifying the packing of the surfactant molecules and the morphology of the aggregates. uts.edu.au

Ionic strength, or the concentration of electrolytes in the solution, also modulates self-assembly. In aqueous systems, increasing ionic strength can screen the electrostatic repulsions between charged phosphate headgroups, which can promote aggregation or changes in micellar shape. researchgate.netnih.gov In polyelectrolyte-enzyme self-assemblies involving phosphate ions, high ionic strength was found to produce a charge screening effect that intensifies hydrogen bond interactions and leads to a more globular structure of the polymer. researchgate.net This principle highlights how the interplay of electrostatic and hydrogen bonding interactions, governed by pH and ionic strength, can be used to tune the final supramolecular structures. nih.govnih.gov

Role of Co-surfactants and Solvents in Modifying Aggregate Structures

The choice of solvent and the addition of co-surfactants or other coordinating species are powerful tools for modifying the aggregate structures of DDP. The formation of wormlike reverse micelles and organogels is inherently tied to the use of nonpolar, non-aqueous solvents like decane. nist.govnih.gov

The aluminum-DDP organogel system is a prime example of the role of a co-species. Here, aluminum isopropoxide is not a passive component but actively participates in the self-assembly, forming complexes with the DDP that drive the formation of cylindrical aggregates. nist.gov Varying the ratio of aluminum isopropoxide to DDP allows for precise control over the system's properties. An excess of surfactant leads to entangled wormlike micelles with Maxwellian rheology, while an excess of aluminum creates branch points that lead to a robust physical gel. nist.gov This demonstrates that co-surfactants or coordinating agents can fundamentally alter the geometry and connectivity of the self-assembled network.

Table 1: Effect of Aluminum-to-Phosphate Ratio on Rheological Properties

Al:P RatioSystem StateRheological Behavior
< 1:3Viscoelastic Liquid (Excess Surfactant)Maxwellian rheology, characteristic of entangled wormlike micellar systems.
~ 1:3Physical Gel (Stoichiometric Equivalence)Large increase in relaxation time, formation of a connected network.
> 1:3Phase-Separated Gel (Excess Aluminum)Formation of localized branch points, compacting the network and expelling solvent.

This table is a qualitative representation based on findings from studies on aluminum didodecyl phosphate organogels. nist.gov

This compound in Organogel Formation and Rheological Studies

This compound is an effective low molecular weight organogelator, capable of immobilizing organic solvents to form semi-solid, gel-like materials. nist.gov The formation of these organogels is a direct consequence of the supramolecular polymerization of DDP into a three-dimensional network that entraps the solvent. researchgate.net

The rheological properties of these gels have been studied to understand the relationship between their microscopic structure and macroscopic mechanical behavior. nist.gov In the aluminum-DDP system, solutions with excess surfactant exhibit Maxwellian rheology, a behavior typical of reversibly cross-linked polymers or wormlike micelles where stress relaxes through a single dominant mechanism. nist.gov As the system transitions into a physical gel near the 1:3 Al:P ratio, a dramatic shift in rheology is observed, indicating the formation of a more permanent, connected network. nist.gov Such organogels can behave as soft glassy or elastoplastic materials, characterized by a solid-like response at low stress and the ability to flow at higher stress. researchgate.net Rheological techniques like dynamic oscillatory shear are used to measure properties such as the storage modulus (G') and loss modulus (G''), which provide insight into the elasticity and viscosity of the gel network. researchgate.net

Iv. Advanced Research Applications of Didodecyl Hydrogen Phosphate

Applications in Separation Science and Technology

The primary application of didodecyl hydrogen phosphate (B84403) in separation science revolves around its capability as an extractant for metal ions. This property is exploited in several technological frameworks, including liquid-liquid extraction and advanced membrane-based separation systems.

Mechanisms of Metal Ion Extraction by Didodecyl Hydrogen Phosphate

The extraction of metal ions by DDHP is a complex process governed by principles of coordination chemistry. The phosphate group acts as a powerful ligand, forming stable complexes with metal cations, which can then be separated from an aqueous medium into an organic phase.

This compound, similar to other acidic organophosphorus extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA), demonstrates a strong capability to form complexes with a range of metal ions. mdpi.com The extraction mechanism typically involves a cation exchange process where the acidic proton of the phosphate group is exchanged for a metal ion. journals.co.za

The stoichiometry of these complexes can be intricate. For instance, trivalent lanthanide ions (Ln³⁺) have been shown to form neutral, extractable complexes with dialkylphosphoric acids. These complexes often involve three monodeprotonated extractant dimers, resulting in a coordination structure of the type Ln(HA₂)₃. psu.edu Studies on trivalent ions like Lanthanum (La³⁺), Dysprosium (Dy³⁺), and Lutetium (Lu³⁺) with di-n-butyl phosphoric acid (HDBP), a related compound, reveal that the metal ions have direct interactions with six oxygen atoms from the phosphate groups. osti.gov

Research on the extraction of the trivalent actinide, Thorium(IV), from a perchlorate (B79767) solution using DDHP in a chloroform (B151607) diluent has provided specific insights. The study determined that the extracted complex has the general formula Th(ClO₄)₄₋ₙRₙ(HR)₅₋ₙ, where (HR)₂ represents the dimer of DDHP and n can be 1 or 2. squ.edu.omresearchgate.net This indicates that multiple DDHP molecules, in both their deprotonated (R) and neutral dimeric (HR)₂ forms, are involved in coordinating with a single thorium ion.

The interaction of divalent metal ions (M²⁺) with organophosphorus extractants also follows a cation exchange mechanism. The general stoichiometric equation for the complexation of a divalent cation with an extractant like D2EHPA (denoted as HR) can be described as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq) mdpi.com

This indicates that the divalent metal ion is complexed by both deprotonated and neutral extractant molecules.

Table 1: Examples of Metal Ion Complexation with Organophosphorus Extractants

Metal Ion Extractant Typical Complex Stoichiometry Extraction Mechanism Source(s)
Trivalent Ions
Thorium(IV) This compound (DDHP) Th(ClO₄)₄₋ₙRₙ(HR)₅₋ₙ Cation Exchange / Solvation squ.edu.omresearchgate.net
Lanthanides(III) Di-alkylphosphoric acids Ln(HA₂)₃ Cation Exchange psu.edu
Neodymium(III) HDEHP, HC272, HC302 Dinuclear complexes (2:6 metal:extractant ratio) at high metal loading Cation Exchange / Aggregation anl.gov
Divalent Ions
Lead(II), Cadmium(II), Zinc(II) Di(2-ethylhexyl)phosphoric acid (D2EHPA) MR₂(HR)₂ Cation Exchange mdpi.comresearchgate.net

The efficiency of a separation process often hinges on the extractant's ability to selectively target one metal ion over others present in a mixture. The selectivity of organophosphorus extractants like DDHP is influenced by several factors, including the nature of the metal ion (charge, ionic radius), the pH of the aqueous phase, and the molecular structure of the extractant itself. journals.co.za

For trivalent lanthanides, extraction strength generally increases as the ionic radius of the cation decreases across the series from Lanthanum to Lutetium. journals.co.za This trend allows for the separation of different rare-earth elements from one another. However, acidic organophosphorus extractants like HDBP are often considered generally unselective for trivalent lanthanides compared to neutral extractants like TBP. osti.gov

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle. Processes like TALSPEAK utilize organophosphorus extractants to achieve this separation. osti.gov The subtle differences in complexation behavior between actinides and lanthanides with these extractants are exploited to achieve separation.

The extraction of Thorium(IV) by DDHP is more favorable from perchlorate and nitrate (B79036) solutions than from chloride solutions, indicating that the type of anion in the aqueous phase also plays a role in selectivity. squ.edu.om

This compound in Liquid-Liquid Extraction Processes

Liquid-liquid extraction, or solvent extraction, is a primary technique for separating and purifying metals in hydrometallurgy. osti.gov In this process, an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing the extractant, such as DDHP. squ.edu.om The metal ions form a complex with the extractant and are transferred from the aqueous phase to the organic phase.

A detailed study on the extraction of Thorium(IV) using DDHP dissolved in chloroform provides a clear example of this process. squ.edu.omresearchgate.net The efficiency of this extraction is dependent on several key parameters:

pH of the Aqueous Phase: The distribution coefficient (Kd), which measures the ratio of the metal concentration in the organic phase to that in the aqueous phase, is highly dependent on pH. For Thorium(IV) extraction with DDHP, the Kd value increases as the pH increases from 0.0 to 1.0. squ.edu.om

Extractant Concentration: The extraction efficiency increases with a higher concentration of DDHP in the organic phase. A log-log plot of the distribution coefficient against the DDPA concentration for Thorium(IV) yielded a straight line with a slope of approximately 2.5, indicating that about 2.5 dimer molecules of DDPA are involved in the complexation. squ.edu.omresearchgate.net

Ionic Strength: The distribution of metal ions can also be affected by the ionic strength of the aqueous solution. For Thorium(IV), the Kd value was observed to increase as the ionic strength of the sodium perchlorate solution increased. squ.edu.omju.edu.jo

The thermodynamic properties of the extraction process for Thorium(IV) with DDHP have also been determined, providing insight into the spontaneity and nature of the reaction. squ.edu.om

Table 2: Influence of Experimental Parameters on Thorium(IV) Extraction by DDHP

Parameter Condition Observation Source(s)
pH Increased from 0.0 to 1.0 Distribution coefficient (Kd) increases squ.edu.om
DDHP Concentration Increased Distribution coefficient (Kd) increases squ.edu.omresearchgate.net
Ionic Strength Increased from 0.1 M to 2.0 M Distribution coefficient (Kd) increases squ.edu.om
Temperature Increased from 20°C to 39°C Distribution coefficient (Kd) decreases squ.edu.om

Utilization in Membrane Separation Technologies

Membrane separation offers an energy-efficient alternative to traditional extraction methods. researchgate.net Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs) are composite membranes that incorporate a carrier molecule (extractant), like DDHP, into a solid support. mdpi.comnih.gov This configuration facilitates the transport of specific metal ions across the membrane from a feed solution to a receiving (or stripping) solution. mdpi.com

PIMs are typically fabricated by dissolving a base polymer (e.g., cellulose (B213188) triacetate), a carrier (extractant), and often a plasticizer in a volatile solvent. The solution is then cast and the solvent is allowed to evaporate, leaving a thin, stable, and flexible film. mdpi.com While specific studies detailing the fabrication of membranes using DDHP are not abundant, extensive research on the closely related D2EHPA provides a strong model for its potential application. mdpi.comresearchgate.netresearchgate.net In these membranes, D2EHPA acts as the mobile carrier, binding to metal ions at the feed-membrane interface and transporting them across to the membrane-receiving interface, where they are released. researchgate.net

Permeation studies with D2EHPA-containing PIMs have demonstrated high removal efficiencies for various divalent metals. For example, a PIM containing D2EHPA was able to remove 93% of Pb(II) from a nitrate aqueous solution. researchgate.net The permeability of ions through such membranes is influenced by the membrane composition, the properties of the transported ion, and the composition of the aqueous phases. nih.gov

Studies on bilayer membranes made from dihexadecyl phosphate (a related dialkyl phosphate) have shown that membrane fluidity and the physicochemical characteristics of the permeating agent are critical factors in transport efficiency. nih.gov The permeability of nonionic substances is often determined by membrane fluidity, whereas the flux of charged species like protons may occur through a different mechanism. researchgate.net The intrinsic permeability of ionizable compounds through artificial membranes is strongly inhibited by hydrogen bonding capabilities. nih.gov These fundamental studies on related phosphate-based membranes help to inform the potential design and performance of DDHP-based separation membranes.

Phosphate Recovery and Reutilization Methodologies

The recovery of phosphate from wastewater and other sources is critical for environmental protection and resource sustainability. This compound and similar dialkyl hydrogen phosphates are instrumental in solvent extraction or liquid-liquid extraction methods for phosphate recovery. researchgate.net

In these methodologies, an organic solvent containing this compound is mixed with phosphate-laden aqueous solutions. The this compound acts as an extractant, selectively binding with phosphate ions and transferring them from the aqueous phase to the organic phase. This process is driven by the chemical affinity of the phosphate group in the extractant for the phosphate ions in the solution. The long dodecyl chains ensure the solubility of the extractant in the organic solvent and create a distinct phase from the aqueous solution. google.commdpi.com

After the extraction, the two phases are separated. The phosphate, now in the organic phase, can be stripped back into an aqueous solution, often using a strong acid, to yield a concentrated phosphate solution. This recovered phosphate can then be reused, for instance, in the production of fertilizers. Research has shown that a mixture of kerosene (B1165875) and an amine-based extractant can achieve over 80% phosphate extraction efficiency, with a subsequent stripping efficiency of over 90% using sulfuric acid. researchgate.net The reusability of the extractant is a key factor in the economic viability of this process. researchgate.net

Table 1: Phosphate Extraction Efficiency using Solvent Extraction

Extractant Composition Phosphate Source Extraction Efficiency (%) Stripping Agent Stripping Efficiency (%)
Kerosene and Benzyldimethylamine (2:1) Model Solution >80 6M Sulfuric Acid >90
Hydrogen-Bonded Organic Frameworks in Membrane Applications

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonds. rsc.orgresearchgate.net These materials are gaining attention for their potential in membrane separation technologies due to their tunable porosity, flexibility, and potential for specific molecular recognition. rsc.org

The role of this compound in such systems is linked to its ability to form strong hydrogen bonds. The phosphate group (–PO4H) can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into organized structures. acs.org Research on didodecyl phosphate vesicles has demonstrated the critical role of hydrogen bond formation in the fusion of these membranes, a process that is pH-dependent. acs.org

In the context of HOFs for membrane applications, this compound can be envisioned as a building block or a functional component. Its long, hydrophobic dodecyl chains can provide the necessary structural support and interaction with the lipidic or polymeric components of a membrane, while the phosphate head group participates in the formation of the hydrogen-bonded network that defines the pores and channels of the membrane. rsc.orgmdpi.com This organized structure is crucial for the selective transport of ions and molecules across the membrane. The dynamic and reversible nature of hydrogen bonds also imparts a degree of "smart" functionality to these membranes, allowing their permeability to be controlled by external stimuli like pH. rsc.orgacs.org

Contributions to Advanced Materials Science

Organogels are semi-solid systems in which an organic liquid is immobilized within a three-dimensional network of a gelator. This compound, in the form of its acid or as a salt, has been shown to be an effective low-molecular-weight organogelator. nist.govwikipedia.org

A notable example is the formation of organogels from aluminum isopropoxide and didodecyl phosphoric acid in decane. nist.gov The self-assembly process leads to the formation of locally cylindrical aggregates. The rheological properties and the structure of these gels are highly dependent on the ratio of aluminum to the phosphate surfactant. nist.gov

Characterization of these organogels typically involves:

Rheology: To study the mechanical properties, such as viscosity and elasticity. For instance, with an excess of the surfactant, the system exhibits Maxwellian rheology, which is characteristic of entangled networks of wormlike micelles. nist.gov

Small-Angle Neutron Scattering (SANS): This technique is used to determine the size and shape of the self-assembled structures within the gel. SANS studies have confirmed the presence of molecularly thin, cylindrical aggregates in the aluminum-didodecyl phosphate system. nist.gov

Electron Microscopy: To visualize the three-dimensional network structure of the gel. wikipedia.org

The design of these organogels can be tuned by varying the concentration of the gelator and the composition of the solvent, allowing for the creation of materials with specific mechanical and release properties. nist.govmdpi.com

Table 2: Properties of Aluminum Didodecyl Phosphate Organogels

Aluminum to Phosphate Ratio Aggregate Structure Rheological Behavior
Excess Surfactant Entangled wormlike micelles Maxwellian

This compound is an amphiphilic molecule, possessing a polar phosphate head group and two long, nonpolar dodecyl tails. This structure imparts significant surface activity, meaning it has a tendency to adsorb at interfaces between two immiscible phases, such as oil and water, or air and water. mdpi.com

At an interface, the hydrophilic phosphate heads orient towards the aqueous phase, while the hydrophobic dodecyl tails orient towards the oil or air phase. This arrangement reduces the interfacial tension between the two phases. mdpi.comresearchgate.net The reduction in interfacial tension is a key factor in the formation and stabilization of emulsions and foams.

The surface activity of this compound can be characterized by measuring the change in surface or interfacial tension as a function of its concentration. Techniques like pendant drop tensiometry can be used to measure these properties dynamically. mdpi.comresearchgate.net The effectiveness of this compound as a surfactant is influenced by factors such as pH, temperature, and the presence of other ions in the system. researchgate.net

Nanoemulsions are dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. mdpi.com Due to their small droplet size, nanoemulsions are kinetically stable and have a large interfacial area, making them suitable for various applications, including drug delivery, food technology, and cosmetics. scielo.brnih.gov

This compound can function as a surfactant or co-surfactant in the formulation of nanoemulsions. smolecule.com Its amphiphilic nature allows it to stabilize the oil-water interface, preventing the coalescence of the nanodroplets. bioline.org.br In an oil-in-water (O/W) nanoemulsion, the dodecyl chains would be embedded in the oil droplets, while the phosphate head groups would be exposed to the continuous aqueous phase. mdpi.com

The formation of nanoemulsions often involves high-energy methods like ultrasonication or high-pressure homogenization, or low-energy methods like phase inversion temperature (PIT) or spontaneous emulsification. researchgate.netscielo.br The choice of surfactant is critical for the formation and stability of the nanoemulsion. Research has shown that the combination of surfactants can be optimized to achieve the desired droplet size and stability. scielo.br For instance, in one study, a stable nanoemulsion was achieved using a combination of surfactants with a final Hydrophile-Lipophile Balance (HLB) of 12. scielo.br

This compound is investigated as a corrosion inhibitor, particularly for metals like steel. The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface. mdpi.comnih.gov

The phosphate head group of the molecule can chemically adsorb onto the metal surface, forming a layer of metal phosphate. mdpi.com This process is thermodynamically favorable. This initial layer can then serve as a base for the organization of the long dodecyl chains, which form a dense, hydrophobic barrier. researchcommons.org This barrier physically isolates the metal from the corrosive environment, preventing the electrochemical reactions that lead to corrosion. researchcommons.orggoogle.com

Phosphate-based inhibitors are generally considered anodic inhibitors, meaning they primarily slow down the anodic reaction (the dissolution of the metal). mdpi.com The effectiveness of the inhibition depends on factors such as the concentration of the inhibitor, the pH of the environment, and the presence of other ions like chlorides. mdpi.comnih.gov The long alkyl chains of this compound enhance its inhibitory effect by creating a more robust and water-repellent protective layer compared to inorganic phosphates.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aluminum isopropoxide
Decane
Kerosene
Benzyldimethylamine
Sulfuric acid
Water

Research in Biochemical and Pharmaceutical Systems

This compound (DDHP) is an amphiphilic molecule, characterized by a polar phosphate headgroup and two long, nonpolar dodecyl hydrocarbon tails. This structure imparts surfactant properties, making it a compound of interest for research at the interface of chemistry, biology, and medicine.

Interaction with Biological Membranes and Cellular Permeability

The dual nature of this compound allows it to readily interact with the lipid bilayers that form biological membranes. Its surfactant properties can alter the physical state of these membranes, influencing their integrity, fluidity, and permeability. smolecule.com Research has shown that the incorporation of such amphiphiles can modify the packing of lipid molecules, which in turn affects the transport of substances into and out of the cell. smolecule.comresearchgate.net

The fluidity of a biological membrane is a critical determinant of its permeability to water and small nonionic solutes. researchgate.net By altering membrane fluidity, this compound can influence cellular permeability and, consequently, the uptake of nutrients or drug molecules. smolecule.com This modulation of membrane properties is a key area of investigation for understanding how cellular barriers can be temporarily and controllably breached for therapeutic purposes.

Table 1: Summary of this compound's Effects on Biological Membranes
Membrane PropertyObserved Effect of DDHPUnderlying MechanismResearch Implication
Integrity & FluidityAlters membrane fluidity. smolecule.comInsertion of amphiphilic DDHP molecules into the lipid bilayer disrupts lipid packing. smolecule.comresearchgate.netModulation of cellular processes and uptake mechanisms. smolecule.com
PermeabilityInfluences the transport of water, solutes, and drugs across the membrane. smolecule.comresearchgate.netChanges in membrane fluidity directly correlate with permeability for many nonionic substances. researchgate.netPotential for enhancing drug delivery across cellular barriers. smolecule.com
Membrane FusionInduces pH-dependent fusion of vesicles. acs.orguts.edu.auProtonation of the phosphate headgroup at lower pH alters intermolecular forces and membrane structure. uts.edu.auDevelopment of pH-sensitive drug release systems.

Academic Study of Encapsulation and Drug Delivery Systems

The amphiphilic character of this compound makes it a valuable component in the academic study of drug delivery systems. Its ability to self-assemble into structures like vesicles and micelles allows for the encapsulation of therapeutic agents, particularly those that are hydrophobic and have poor water solubility. smolecule.com By entrapping these drugs within the nonpolar core of a micelle or the lipid bilayer of a vesicle, DDHP can create stable formulations for transport through the aqueous environment of the body. smolecule.comnih.gov

Research in this area focuses on how to control the formation and stability of these drug-carrying aggregates. For instance, studies have investigated the self-assembly of aluminum didodecyl phosphate, where the ratio of aluminum to the surfactant critically affects the rheological properties and structure of the resulting organogel, forming networks of cylindrical micelles. nist.gov Such systems are explored for their potential to provide sustained or controlled release of encapsulated drugs.

The ultimate goal of these delivery systems is often to improve the bioavailability of a drug and deliver it to a specific target site. smolecule.com The interaction of the DDHP-based carrier with biological membranes is crucial for the final step of drug release and uptake by the target cells. smolecule.com The principles of encapsulating both hydrophobic and hydrophilic drugs are a significant challenge, and amphiphiles like DDHP are studied to create versatile platforms capable of carrying a wide range of therapeutic molecules. researchgate.net

Table 2: Research Findings in DDHP-Based Encapsulation Systems
System TypeKey Research FindingCompound(s) StudiedSignificance
Vesicles/MicellesAbility to encapsulate hydrophobic drugs, facilitating transport across biological membranes. smolecule.comThis compoundImproves bioavailability of poorly soluble drugs. smolecule.com
OrganogelsThe ratio of metal ion to DDHP controls the formation of extended cylindrical aggregates and the system's viscoelasticity. nist.govAluminum isopropoxide, this compoundPotential for creating tunable, sustained-release drug depots.
pH-Sensitive SystemsVesicle fusion and potential content release can be triggered by changes in pH. acs.orguts.edu.auDidodecyl phosphateEnables targeted drug release in acidic microenvironments, such as tumors or endosomes. nih.gov

Influence on Protein Behavior at Membrane Interfaces

This compound and similar molecules are studied for their potential to modify the behavior of proteins located at or within cell membranes. smolecule.com These proteins, which include receptors, channels, and enzymes, are critical for cell signaling and transport, and their function is highly dependent on the surrounding lipid environment.

Research has demonstrated that amphiphilic anions can directly influence the activity of membrane-bound enzymes. In one study, amphiphilic anions, a class of molecules that includes DDHP, were found to inhibit the serine base exchange enzyme in rat brain membranes. The findings suggested that these anions interfere with the interaction between the enzyme and its membrane-bound substrate, phosphatidylethanolamine, thereby altering its catalytic activity. nih.gov This effect was more pronounced at a neutral pH compared to the enzyme's optimal alkaline pH. nih.gov

Furthermore, the phosphate moiety itself can have a direct impact on protein structure. Studies on engineered silk proteins have shown that increasing concentrations of phosphate ions can induce irreversible conformational changes, promoting the formation of β-sheet structures from random coils. nih.gov This can lead to changes in protein solubility and stiffness. nih.gov At the membrane interface, such conformational changes in a protein could profoundly affect its function. The presence of the phosphate headgroups of DDHP within the membrane interface could similarly influence the folding and stability of integral and peripheral membrane proteins, a crucial aspect of understanding cell signaling and drug action mechanisms. smolecule.comnih.gov

V. Spectroscopic and Analytical Characterization Methodologies for Didodecyl Hydrogen Phosphate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within DDHP.

FTIR spectroscopy is instrumental in confirming the presence of key functional groups in didodecyl hydrogen phosphate (B84403). The spectrum of DDHP is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of these bands provides a molecular fingerprint of the compound.

Key vibrational frequencies observed in the FTIR spectrum of DDHP are associated with the phosphate group and the dodecyl chains. The P=O stretching vibration is a prominent feature, typically appearing in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations are also significant and are generally observed in the 920-1088 cm⁻¹ range. confex.com The broad absorption band corresponding to the O-H stretch of the phosphate group is another defining characteristic. Additionally, the C-H stretching and bending vibrations of the long alkyl chains are readily identifiable. The KBr-pellet method is often preferred for obtaining clear and detailed spectra of solid DDHP samples. confex.com

Table 1: Characteristic FTIR Peaks for Didodecyl Hydrogen Phosphate

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretching (Phosphate) Broad band researchgate.net
C-H Stretching (Alkyl) 2850 - 2960 researchgate.net
P=O Stretching 1200 - 1300 confex.com
P-O-C Stretching 920 - 1088 confex.com
O-P-O Bending 500 - 670 confex.com

Raman spectroscopy offers complementary information to FTIR, particularly for analyzing the skeletal vibrations of the alkyl chains and the phosphate backbone. As a non-destructive technique, it is well-suited for studying DDHP in various states, including in solution and within complex matrices. nih.govamericanpharmaceuticalreview.com The technique provides a molecular fingerprint based on the inelastic scattering of monochromatic light. mdpi.com

In the context of DDHP, Raman spectroscopy can be used to investigate the conformational order of the dodecyl chains in self-assembled structures. Changes in the intensity and position of Raman bands corresponding to C-C and C-H vibrations can indicate transitions between ordered (crystalline) and disordered (liquid-like) states. The phosphate group also gives rise to characteristic Raman signals, with peaks near 800 cm⁻¹ and 1100 cm⁻¹ being attributed to the phosphate groups. nih.gov This makes Raman a valuable tool for studying the effects of temperature, concentration, and interactions with other molecules on the structure of DDHP assemblies. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed atomic-level information about the structure, dynamics, and chemical environment of this compound. Both ¹H and ³¹P NMR are routinely used for its characterization.

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within the DDHP molecule. The chemical shifts of the protons in the dodecyl chains and the acidic proton of the phosphate group are distinct. For instance, in a CDCl₃ solvent, the acidic proton of the phosphate group can appear as a broad singlet at a chemical shift (δ) of around 11.69 ppm. aalto.fi The protons of the methylene (B1212753) groups along the alkyl chains typically resonate in the range of 1.2-1.7 ppm, while the terminal methyl protons appear at approximately 0.88 ppm.

³¹P NMR is particularly powerful for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com It provides a direct probe of the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of DDHP in CDCl₃ shows a characteristic chemical shift, with reported values around 1.85 and 1.86 ppm. aalto.fi This technique is highly sensitive to the bonding and electronic environment of the phosphorus center, making it excellent for identifying the presence of DDHP and for detecting any phosphorus-containing impurities. mdpi.comhuji.ac.il The presence of a single, sharp peak in the ³¹P NMR spectrum is often indicative of a pure sample.

Table 2: Representative NMR Data for this compound

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H CDCl₃ ~11.69 singlet P-OH aalto.fi
¹H CDCl₃ ~4.01 multiplet -OCH₂- chemicalbook.com
¹H CDCl₃ ~1.67 multiplet -OCH₂CH₂ - chemicalbook.com
¹H CDCl₃ ~1.26 multiplet -(CH₂)₉- chemicalbook.com
¹H CDCl₃ ~0.88 triplet -CH₃ chemicalbook.com
³¹P CDCl₃ ~1.85 - 1.86 singlet P aalto.fi

Beyond simple one-dimensional spectra, advanced NMR techniques are employed to study the complex, self-assembled structures that DDHP can form, such as micelles, vesicles, or organogels. nist.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different parts of the DDHP molecules in these assemblies. mdpi.com

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of non-crystalline or poorly soluble DDHP aggregates. mdpi.com Techniques such as Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, providing crucial constraints for structural modeling. mdpi.comcreative-biostructure.com Furthermore, low-temperature NMR studies can help to elucidate the nature of hydrogen bonding and the stoichiometry of self-associates, such as cyclic dimers or trimers, that may form in solution. researchgate.net These advanced methods are critical for understanding the supramolecular chemistry of this compound.

X-ray Diffraction and Scattering Techniques for Structural Insights

X-ray diffraction (XRD) and scattering techniques are indispensable for determining the long-range order and packing of this compound molecules in both crystalline and aggregated states. When single crystals of DDHP are available, single-crystal X-ray diffraction can provide a precise three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

For self-assembled systems like the organogels formed by aluminum didodecyl phosphate, X-ray diffraction studies have been used to propose structural models. nist.gov These studies have suggested the formation of long, cylindrical aggregates where an aluminum core is surrounded by the dialkyl phosphate groups. nist.gov Powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of DDHP powders and to study phase transitions as a function of temperature. dntb.gov.ua Small-angle X-ray scattering (SAXS) is another powerful technique used to investigate the size, shape, and arrangement of DDHP aggregates in solution or in gel phases, providing information on the nanoscale organization of these systems.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the long-range ordered structures in solid materials. mdpi.com For this compound, which is a solid at room temperature, XRD is used to identify its crystalline phase, determine the unit cell dimensions, and understand the packing of molecules. oup.com Long-chain alkyl phosphates, including this compound, typically exhibit a lamellar or layered structure, where the molecules arrange into bilayers with the polar phosphate head groups forming a plane and the dodecyl chains extending outwards. mdpi.commdpi.com

Interactive Table: Typical XRD Parameters for Crystalline Phase Analysis of Alkyl Phosphates

ParameterDescriptionTypical Value/RangeResearch Finding
Radiation Source The source of X-rays used for the diffraction experiment.Cu Kα (λ = 1.5406 Å)This is a standard laboratory X-ray source for powder XRD analysis.
2θ Range The angular range over which the diffraction pattern is recorded.2° - 40°A broad range is used to capture both low-angle reflections indicative of long-range order (layering) and wide-angle reflections related to short-range order (chain packing). mdpi.com
Key Reflections Characteristic diffraction peaks indicating specific structural features.Low-angle (2-6° 2θ)Corresponds to the lamellar bilayer d-spacing, a hallmark of self-assembling long-chain amphiphiles. mdpi.com
d-spacing (d₁₀₀) The interplanar distance of the primary lamellar reflection.> 2.0 nmThe value is dependent on chain length and tilt but is expected to be significant, reflecting the bilayer thickness. Studies on related octacalcium phosphate-succinate showed a d-spacing of 2.13 nm. researchgate.net
Phase Identification Matching the experimental pattern to a reference database.ICDD PDF-2/4The International Centre for Diffraction Data (ICDD) database is the standard for phase identification, though specific entries for novel compounds may be absent. mdpi.com

Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanoscale (1-1000 nm), making it ideal for studying the self-assembled aggregates of this compound in solution. acs.org SANS is particularly effective in analyzing surfactant systems because it can distinguish between different components of a complex fluid, such as the surfactant, solvent, and any additives. rsc.org This is often achieved through contrast variation, where the scattering length density of the solvent is adjusted (e.g., by using mixtures of normal and deuterated solvents) to match that of a specific component, effectively making it "invisible" to neutrons. mdpi.com

Studies on related trialkyl phosphate systems have used SANS to investigate the formation of reverse micelles, which is a phenomenon driven by the aggregation of extracted species. rsc.orgtandfonline.com In the case of an aluminum didodecyl phosphate organogel, SANS data revealed that the aggregates are locally cylindrical and molecularly thin. mdpi.com By fitting the scattering data to various models (e.g., sphere, cylinder, lamellae), quantitative information about the size, shape, and aggregation number of the micelles can be extracted. tandfonline.com

Interactive Table: SANS Analysis for Characterizing this compound Aggregates

ParameterDescriptionTypical Finding/ModelSignificance
Scattering Vector (q) The parameter space explored, related to the scattering angle and neutron wavelength. q = (4π/λ)sin(θ).0.003 - 0.5 Å⁻¹This range allows for the probing of structures from a few nanometers to over 100 nm in size.
Contrast Variation Using deuterated solvents (e.g., D₂O, deuterated alkanes) to highlight specific parts of the aggregate structure.Deuterated dodecane (B42187) (n-C₁₂D₂₆) provides excellent contrast for hydrocarbon-based aggregates. rsc.orgEnables the determination of the core-shell structure of micelles or the overall shape of the aggregate without interference from the solvent signal. mdpi.com
Form Factor P(q) Describes the scattering from a single, isolated particle.Models for spheres, cylinders, or ellipsoids are fitted to the data.Reveals the fundamental shape of the self-assembled aggregates (e.g., spherical micelles, worm-like micelles). tandfonline.com
Structure Factor S(q) Describes the interactions and correlations between different particles.Baxter's sticky hard-sphere model is often used for interacting micelles. rsc.orgtandfonline.comProvides information on inter-aggregate interactions, such as attractive or repulsive forces, which can lead to phenomena like third-phase formation. rsc.org
Radius of Gyration (Rg) A measure of the overall size of the aggregate.Can be determined from the low-q region of the scattering curve using the Guinier approximation.Provides a model-independent estimation of the aggregate size.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization

Similar to SANS, Small-Angle X-ray Scattering (SAXS) is a key technique for analyzing structures at the nanoscale. anton-paar.com SAXS measures the scattering of X-rays by a sample as a function of the scattering angle, providing information on the size, shape, and distribution of nanoscale objects like micelles, vesicles, and nanoparticles. xenocs.com The scattering arises from differences in electron density within the sample. For surfactants like this compound, there is a significant electron density contrast between the polar phosphate head groups, the nonpolar alkyl tails, and the surrounding solvent.

SAXS has been successfully used to study the self-assembly of various phosphate-containing amphiphiles. For instance, research on monododecyl phosphate has used SAXS to characterize the formation of highly ordered bilayer lamellar structures in composites. mdpi.com In studies of polymerization-induced self-assembly, SAXS has been used to monitor morphological transitions between spherical, worm-like, and vesicular nanoparticles in real-time. rsc.org For this compound, SAXS analysis of its solutions would yield critical data on the type of aggregates formed (e.g., micelles or vesicles), their average size, and their internal structure. nih.gov

Interactive Table: SAXS Parameters for Nanoscale Analysis of this compound

ParameterDescriptionInformation ObtainedExample Application
Radius of Gyration (Rg) A measure of the root-mean-square distance of the object's parts from its center of mass, derived from the Guinier plot (ln(I) vs. q²).Overall particle size.Determining the size of this compound micelles in an aqueous solution. malvernpanalytical.com
Pair-Distance Distribution Function P(r) The distribution of distances between all pairs of points within a particle, obtained by Fourier transformation of the scattering curve.Particle shape and maximum dimension (Dmax).Distinguishing between spherical and elongated (cylindrical) aggregates. nih.gov
Porod Analysis Analysis of the high-q region of the scattering curve.Surface-to-volume ratio of the scattering objects.Characterizing the interface between the surfactant aggregates and the solvent. malvernpanalytical.com
Form Factor Fitting Fitting the entire scattering curve to a mathematical model of a specific shape (e.g., sphere, core-shell sphere, cylinder).Detailed structural parameters like core radius, shell thickness, and particle length.Modeling the this compound micelle as a core-shell structure with a hydrophobic core and a hydrophilic phosphate shell. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. nih.gov The molecular weight of this compound (C₂₄H₅₁O₄P) is 434.6 g/mol . sigmaaldrich.com In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion can break apart into smaller, characteristic fragment ions.

The fragmentation of organophosphorus compounds, including alkyl phosphates, is well-studied. mdpi.com For this compound, the major fragmentation pathways under techniques like electrospray ionization (ESI) or electron ionization (EI) would involve the cleavage of the ester (P-O-C) and C-O bonds. mdpi.comoup.com A common fragmentation pattern for alkyl phosphates is the loss of one or both alkyl chains. This often occurs via a McLafferty-type rearrangement, where a hydrogen atom is transferred to the phosphate group, leading to the elimination of a neutral alkene (dodecene, C₁₂H₂₄) and the formation of a smaller phosphate-containing ion. mdpi.com Sequential losses can lead to the formation of the stable phosphoric acid ion [H₃PO₄]⁺ or related fragments. mdpi.com

Interactive Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z Value (Predicted)Ion StructureFragmentation Pathway
435.36[C₂₄H₅₂O₄P]⁺Protonated molecular ion [M+H]⁺.
267.16[C₁₂H₂₈O₄P]⁺Loss of one dodecyl group as dodecene (C₁₂H₂₄) via hydrogen rearrangement from the [M+H]⁺ ion.
249.15[C₁₂H₂₆O₃P]⁺Loss of dodecanol (B89629) (C₁₂H₂₅OH) from the [M+H]⁺ ion through cleavage of the C-O bond.
171.05[C₁₂H₂₅]⁺Dodecyl carbocation formed by cleavage of the O-C bond.
99.00[H₄PO₄]⁺Formed after the loss of both dodecyl chains as dodecene. A characteristic ion for many alkyl phosphates. mdpi.com

Chromatographic Techniques for Purity and Separation Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity, quantifying its concentration in various matrices, and analyzing for the presence of impurities such as starting materials, by-products, or residual solvents.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of non-volatile or thermally labile compounds like this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

The analysis of phosphate-containing compounds can present challenges, as the phosphate groups can interact with the stainless steel surfaces of standard HPLC systems, leading to poor peak shape (tailing) and reduced recovery. chromatographyonline.comchromatographyonline.com Therefore, the use of bio-inert or metal-free HPLC systems is often recommended. A typical approach for this compound would be reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The long dodecyl chains give the molecule significant hydrophobic character, leading to strong retention on a C18 column. Detection can be achieved using various detectors, including UV (if an appropriate chromophore is present or derivatized), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS). zodiaclifesciences.com

Interactive Table: Representative HPLC Method Parameters for this compound Analysis

ParameterDescriptionTypical ConditionRationale/Significance
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The long C18 alkyl chains provide strong hydrophobic retention for the dodecyl chains of the analyte.
Mobile Phase A The weaker solvent in the gradient.0.1 M Phosphate Buffer in WaterBuffers the mobile phase pH to ensure consistent ionization state of the acidic phosphate group.
Mobile Phase B The stronger, organic solvent in the gradient.Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC used to elute strongly retained compounds.
Elution Mode The process of passing the mobile phase through the column.Gradient Elution (e.g., 20% to 95% B over 20 min)A gradient is necessary to elute the strongly retained this compound while also separating it from more polar impurities.
Flow Rate The speed at which the mobile phase moves through the system.1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Detector The device used to detect the compound as it elutes from the column.ELSD, CAD, or MSThese detectors do not require a chromophore and are suitable for detecting compounds like alkyl phosphates. zodiaclifesciences.comhelixchrom.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. aip.org this compound itself is a large, non-volatile molecule with a very low vapor pressure and is not amenable to direct GC analysis without derivatization. However, GC is the ideal and most common method for the analysis of volatile impurities that may be present in a sample of this compound. researchgate.netresearchgate.net

These volatile components typically include residual solvents from the synthesis and purification process (e.g., acetone, toluene, isopropanol) or volatile by-products. chromatographyonline.comrasayanjournal.co.in The most common technique for this purpose is Headspace Gas Chromatography (HS-GC). shimadzu.com In HS-GC, the sample is heated in a sealed vial, causing volatile components to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC system, preventing non-volatile matrix components like this compound from contaminating the instrument. chromatographyonline.com Detection is typically performed with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. rasayanjournal.co.in

Interactive Table: Typical HS-GC Parameters for Analysis of Volatile Impurities

ParameterDescriptionTypical ConditionRationale/Significance
Technique The method of sample introduction.Headspace (HS) SamplingPrevents contamination of the GC system by the non-volatile this compound matrix. shimadzu.com
Column The stationary phase where separation occurs.ZB-624, DB-WAX, or similar (e.g., 30 m x 0.53 mm, 3.0 µm)A polar to mid-polarity column is chosen for good separation of common residual solvents. rasayanjournal.co.ininnovareacademics.in
Carrier Gas The inert gas that moves the analytes through the column.Nitrogen or HeliumStandard carrier gases for GC analysis.
Oven Program The temperature profile of the GC oven during the analysis.Isothermal (e.g., 80 °C) or Gradient (e.g., 40 °C to 220 °C)The program is optimized to achieve baseline separation of all expected volatile impurities. shimadzu.com
HS Vial Temp. The temperature at which the sample is equilibrated.80 - 120 °CSet high enough to ensure sufficient partitioning of volatiles into the headspace without degrading the sample. shimadzu.com
Detector The device used to detect the volatile components.Flame Ionization Detector (FID)Provides excellent sensitivity for a wide range of organic volatile impurities. rasayanjournal.co.in

Thermal Analysis Techniques

Thermal analysis is fundamental to understanding the temperature-dependent properties of this compound. These methods measure changes in the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of this compound. nih.govusm.my This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. usm.my When the sample undergoes a physical transformation, such as melting or crystallization, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the reference. usm.my

DSC analysis provides key information about:

Phase Transition Temperatures : The temperatures at which events like melting (endothermic) and crystallization (exothermic) occur. senpharma.vniiti.ac.in

Enthalpy of Transitions : The amount of heat absorbed or released during a phase change, which can be calculated by integrating the area under the DSC peak. senpharma.vn

Purity : The shape of the melting peak can indicate the purity of the sample, with purer compounds generally exhibiting sharper, more symmetrical peaks. senpharma.vn

The data obtained from DSC is instrumental in constructing phase diagrams and understanding the thermodynamic properties of this compound systems. iiti.ac.in

Table 1: Information Derivable from DSC Analysis
ParameterDescriptionType of Event
Phase Transition Temperature (Tm, Tc)Temperature at which a phase change occurs (e.g., melting, crystallization). senpharma.vniiti.ac.inEndothermic or Exothermic
Enthalpy of Transition (ΔH)Heat absorbed or released during a phase transition. senpharma.vnEndothermic or Exothermic
Heat Capacity (Cp)Amount of heat required to raise the temperature of the sample by a certain amount. senpharma.vnNot a transition
Glass Transition Temperature (Tg)Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. usm.myiiti.ac.inStep change in baseline

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is crucial for determining the thermal stability of this compound. The instrument consists of a high-precision balance, a furnace, and a purge gas system to control the environment. etamu.edu

During a TGA experiment, the sample is heated at a constant rate, and its mass is continuously recorded. etamu.edu A plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material decomposes. The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net

Studies on related organophosphate compounds have utilized TGA to understand their decomposition pathways. beilstein-journals.org For instance, the analysis can reveal the loss of volatile components or the complete breakdown of the organic structure at elevated temperatures. researchgate.net The thermal stability data is vital for applications where the material might be exposed to high temperatures.

Table 2: Key Parameters from TGA
ParameterDescription
Onset Temperature of Decomposition (Tonset)The temperature at which significant mass loss begins. beilstein-journals.org
Peak Decomposition Temperature (Tpeak)The temperature at which the rate of mass loss is at its maximum, identified from the DTG curve. beilstein-journals.org
Residual MassThe percentage of the initial mass remaining at the end of the experiment.

Microscopic Characterization of Assembled and Interfacial Structures

Microscopy techniques are indispensable for visualizing the morphology and structure of this compound assemblies, such as vesicles or layers, at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. nist.govciqtekglobal.com In SEM, a focused beam of electrons is scanned across the surface of a sample. nist.gov The interaction of the electrons with the sample produces various signals, primarily secondary electrons, which are collected by a detector to form an image. The images provide detailed information about the surface features, shape, and size of the assembled structures of this compound.

Sample preparation for SEM is a critical step and typically involves fixing, dehydrating, and coating the sample with a conductive material, such as gold, to prevent charge buildup from the electron beam. acta-microscopica.org For instance, in studies involving vesicles, SEM can reveal their spherical shape and surface texture.

Transmission Electron Microscopy (TEM) for Internal Structure Visualization

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and is capable of visualizing the internal structure of materials. sci-hub.se In TEM, a beam of electrons is transmitted through an ultra-thin specimen. sci-hub.se The electrons that pass through are focused by a series of magnetic lenses to form an image on a detector. sci-hub.se

TEM is particularly useful for observing the lamellar structure of this compound assemblies, such as the bilayer of vesicles. researchgate.net Sample preparation for TEM is more demanding than for SEM, often requiring the sample to be thinly sectioned or prepared on a support grid. sci-hub.seiitb.ac.in Cryo-TEM, where the sample is flash-frozen in a vitrified state, is often used to preserve the native structure of hydrated assemblies like vesicles. iitb.ac.in

Table 3: Comparison of SEM and TEM for this compound Characterization
TechniquePrincipleInformation ObtainedTypical ResolutionSample Preparation
SEMA focused electron beam scans the surface, and secondary electrons are detected to form an image. nist.govSurface topography, morphology, size, and shape of assemblies. ciqtekglobal.comNanometer scale.Fixing, dehydration, and conductive coating are often required. acta-microscopica.org
TEMAn electron beam is transmitted through an ultra-thin sample, and the transmitted electrons form an image. sci-hub.seInternal structure, lamellarity, size, and shape of assemblies. sci-hub.seresearchgate.netSub-nanometer to atomic scale. sci-hub.seUltra-thin sectioning or deposition on a support grid; cryo-fixation for hydrated samples. sci-hub.seiitb.ac.in

Atomic Force Microscopy (AFM) for Topography and Nanoscience Applications

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional topographical images of a sample's surface with extremely high resolution. bruker.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. bruker.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographic map. nih.gov

AFM is particularly advantageous for studying this compound because it can be operated in various environments, including air and liquid. uvsq.fr This allows for the imaging of assemblies in their native, hydrated state without the need for extensive sample preparation like drying or coating. nih.gov AFM can be used to measure the height, width, and surface roughness of this compound layers or vesicles. researchgate.net Furthermore, advanced AFM modes can probe nanomechanical properties such as adhesion and elasticity. uvsq.fr

Vi. Computational and Theoretical Investigations of Didodecyl Hydrogen Phosphate

Molecular Dynamics Simulations of Didodecyl Hydrogen Phosphate (B84403) Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of amphiphilic molecules like DDHP into larger, ordered structures. These simulations model the movement of atoms and molecules over time based on classical mechanics, revealing the driving forces and mechanisms behind self-assembly.

Research Findings:

Atomistic MD simulations performed on didodecyl phosphate (DDP), the deprotonated form of DDHP, as part of a complex with polypeptides, demonstrate its capacity to self-assemble into well-defined bilayers. nih.gov In these simulations, the hydrophobic dodecyl tails are uniformly distributed and oriented away from the aqueous phase, while the charged phosphate head groups remain exposed to the solvent, forming a stable membrane structure. nih.govresearchgate.net The simulations show the DDP residues forming the hydrophobic core of the membrane, with density profiles confirming a clear separation between the hydrophobic tails, the phosphate heads, and the surrounding water. researchgate.net

The primary driving forces for the self-assembly of DDHP and similar surfactants are a combination of hydrophobic and electrostatic interactions. mdpi.com MD simulations of various surfactant systems reveal that the hydrophobic effect, which drives the aggregation of the nonpolar alkyl tails to minimize their contact with water, is essential. mdpi.comresearchgate.net This process is complemented by electrostatic interactions and hydrogen bonding between the polar phosphate headgroups and water molecules. mdpi.comresearchgate.net The balance between the attractive van der Waals forces among the alkyl chains and the repulsive electrostatic forces among the negatively charged phosphate headgroups dictates the final morphology and stability of the aggregates. mdpi.com

Simulations of analogous long-chain phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), show a spontaneous aggregation process that often proceeds through a bicellar (disk-like) intermediate before closing to form a spherical vesicle. rug.nl This process is driven by the minimization of the surface area between the lipid tails and water. rug.nl For DDHP, a similar pathway can be inferred, where individual molecules or small clusters coalesce into larger aggregates that eventually form stable vesicles or lamellar sheets.

Table 1: Representative Non-Bonded Interaction Energies in Surfactant Self-Assembly (Illustrative Data from Analogous Systems). mdpi.com
Interaction PairInteraction TypeEnergy (kJ/mol)Driving Force Contribution
Surfactant Tails - Surfactant Tailsvan der Waals-150Strongly Attractive (Hydrophobic Association)
Surfactant Heads - Surfactant HeadsElectrostatic+80Repulsive (Limits Packing Density)
Surfactant Heads - WaterElectrostatic & H-Bonding-250Strongly Attractive (Solvation)
Surfactant Tails - Watervan der Waals+20Unfavorable (Drives Aggregation)

Quantum Chemical Calculations for Electronic Structure and Interaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interaction mechanisms. mpg.de These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

Research Findings:

For dialkyl phosphates, DFT calculations are used to optimize the molecular geometry and analyze the electronic structure. scirp.orgscirp.org Such calculations on analogs like dihexadecyl gemini (B1671429) phosphates show how the length and conformation of the alkyl chains influence the packing and stability of monolayers. scirp.orgscirp.org For DDHP, DFT would reveal the precise bond lengths, angles, and charge distribution. The phosphate group is highly polarized, with the phosphoryl oxygen (P=O) and the ester oxygens (P-O-C) holding significant negative partial charges.

The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. In phosphate esters, the HOMO is typically localized on the non-bonding p-orbitals of the oxygen atoms, making them effective electron donors and sites for hydrogen bonding and metal coordination. rsc.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis, a post-calculation method, can further detail the nature of bonding and lone pairs. rsc.org For phosphate esters, the ester oxygen atom is found to have sp²-like hybridization, with one p-orbital lone pair interacting with orbitals of the adjacent organic moiety, influencing the C-O-P geometry and reactivity. rsc.org These electronic features are critical for understanding how DDHP interacts with other molecules, surfaces, and ions.

Table 2: Illustrative Quantum Chemical Parameters for a Model Dialkyl Phosphate Headgroup (Calculated via DFT). rsc.orgmdpi.com
ParameterTypical ValueSignificance
HOMO Energy-7.0 to -8.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+1.0 to +2.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap8.0 to 11.0 eVRelates to chemical stability and low reactivity.
Mulliken Charge on P=O Oxygen-0.7 to -0.9 ePrimary site for electrophilic attack and metal coordination.
Mulliken Charge on P Atom+1.2 to +1.5 eElectrophilic center.

Predictive Modeling of Metal Ion Complexation and Binding Free Energies

DDHP is widely used as an extractant for metal ions, particularly lanthanides and actinides. Predictive computational models are invaluable for understanding the selectivity and efficiency of this process by calculating the thermodynamics of complexation.

Research Findings:

Computational models for metal ion complexation typically combine quantum mechanics (for the coordination sphere) and molecular mechanics (for the bulk system) or use advanced MD techniques. mdpi.compnas.org DFT calculations are employed to determine the structure of the metal-DDHP complex, showing that the metal ion is typically coordinated by the phosphoryl oxygen atoms of several DDHP molecules. rsc.org In nonpolar solvents, DDHP exists as a dimer, and it is this dimeric unit that often acts as the primary chelating agent. rsc.org

The binding free energy (ΔG_bind), a key measure of complex stability, can be calculated using thermodynamic integration or potential of mean force (PMF) methods in MD simulations. nih.gov These calculations simulate the physical process of bringing the ion and ligand together and compute the associated energy changes. nih.gov For instance, studies on the binding of Ca²⁺ and Mg²⁺ to simple phosphate anions have successfully used PMF calculations to reproduce experimental binding free energies. nih.gov The results show that binding becomes more favorable as the negative charge on the phosphate increases. nih.gov

For lanthanide complexation with analogous organophosphorus extractants, calculations show that complexation significantly enhances chemical reactivity. rsc.org The binding enthalpy (ΔH_binding) can be calculated to quantify the strength of the interaction, with negative values indicating a favorable binding process compared to the ion's hydration. mdpi.com These predictive models allow for the rational design of extractants by correlating molecular structure with binding affinity and selectivity for specific metal ions. mdpi.com

Table 3: Calculated Absolute Binding Free Energies (ΔG_bind) for Divalent Cations with Phosphate Anions (Data from Analogous Systems). nih.gov
Phosphate SpeciesCationCalculated ΔG_bind (kcal/mol)Experimental ΔG_bind (kcal/mol)
H₂PO₄⁻Ca²⁺-1.7-1.7
H₂PO₄⁻Mg²⁺-2.1-2.1
HPO₄²⁻Ca²⁺-4.1-4.1
HPO₄²⁻Mg²⁺-4.4-4.4

Theoretical Frameworks for Understanding Aggregate Formation and Stability

The formation of aggregates like micelles and vesicles by surfactants is governed by fundamental thermodynamic principles. Theoretical frameworks describe the balance of forces that lead to their formation and determine their stability.

Research Findings:

The primary theoretical basis for the self-assembly of DDHP is the hydrophobic effect. This principle describes the thermodynamic penalty associated with the disruption of the hydrogen-bonding network of water by the nonpolar dodecyl chains. The system minimizes its free energy by sequestering these hydrophobic tails into the interior of an aggregate, thereby reducing the unfavorable interface with water. This process is entropically driven.

The stability of the resulting aggregates is described by the interplay of several forces. These include:

Hydrophobic Attraction: The cohesive van der Waals forces between the alkyl chains in the aggregate's core.

Headgroup Repulsion: The electrostatic repulsion between the negatively charged phosphate headgroups, which opposes aggregation and favors a larger surface area per molecule.

Surface Tension: The energy associated with the interface between the hydrophobic core and the aqueous solvent.

Aggregate stability is highly dependent on external conditions such as pH, ionic strength, and temperature. royalsocietypublishing.org Increasing the ionic strength of the solution can screen the electrostatic repulsion between phosphate headgroups, allowing for tighter packing and potentially inducing a change in aggregate morphology (e.g., from spherical micelles to cylindrical ones or vesicles). royalsocietypublishing.org The pH determines the protonation state of the phosphate headgroup; at low pH, the headgroup is neutral (phosphoric acid), reducing repulsion and favoring the formation of bilayers and vesicles, while at neutral or high pH, the deprotonated, charged headgroup favors micelles.

The aggregate hierarchy concept, though developed for soil science, provides a useful model where smaller, persistent microaggregates can assemble into larger macroaggregates through weaker forces. issas.ac.cnresearchgate.net Similarly, for DDHP, individual molecules form primary aggregates (micelles or vesicles) which can, under certain conditions, interact to form more complex structures. The stability of these structures is a dynamic equilibrium, constantly influenced by the exchange of individual surfactant molecules (monomers) with the surrounding solution. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for didodecyl hydrogen phosphate (DHP), and how do reaction conditions influence yield?

  • Methodology : DHP can be synthesized via esterification of phosphoric acid with dodecanol. Evidence shows two primary routes:

Direct reaction of dodecanol with phosphoric acid under controlled temperature (50–80°C) and catalytic conditions (e.g., PTSA), yielding ~34% .

Alternative pathways using intermediates like dilauryl phosphite, which may improve purity but require inert atmospheres .

  • Key Variables : Reaction time, stoichiometric ratios (alcohol:acid), and catalyst type critically affect yield. Purification via recrystallization or column chromatography is recommended for analytical-grade DHP.

Q. How can researchers characterize the structural and thermal properties of DHP?

  • Analytical Techniques :

  • NMR/FTIR : Confirm esterification success (e.g., P–O–C linkage at ~1250 cm⁻¹ in FTIR) .
  • DSC/TGA : DHP exhibits a melting point of 48–49°C and thermal stability up to ~300°C .
  • Mass Spectrometry : Validate molecular weight (434.63 g/mol) and detect impurities .

Q. What are the standard applications of DHP in laboratory settings?

  • Surfactant/Stabilizer : Acts as a dispersant in colloidal systems (e.g., BaTiO₃ slurries) to reduce viscosity via steric hindrance .
  • Phase-Transfer Agent : Used in organic synthesis for lipophilic compound solubilization .

Advanced Research Questions

Q. How does DHP modify interfacial properties in complex colloidal systems?

  • Experimental Design :

  • Coarse-Grain Modeling : Simulate DHP’s interaction with nanoparticles (e.g., BaTiO₃) to predict slurry rheology. Studies show DHP’s alkyl chains adsorb onto particle surfaces, reducing aggregation .
  • In Situ Characterization : Use dynamic light scattering (DLS) and zeta potential measurements to quantify dispersion stability under varying pH and ionic strength .
    • Data Contradictions : While DHP enhances dispersion in nonpolar solvents, its efficacy in polar media (e.g., aqueous systems) remains debated due to limited solubility .

Q. What advanced analytical methods detect DHP in environmental matrices, and what are their limitations?

  • LC-QToF-MS : Suspect screening workflows identify DHP in biota (e.g., Black Sea samples) with high-resolution mass accuracy (error <5 ppm). However, isomer discrimination requires orthogonal techniques like ion mobility spectrometry .
  • Challenges : Low environmental concentrations (ng/L–μg/L) and matrix effects (e.g., lipid co-extractives) complicate quantification .

Q. How does counterion selection influence DHP’s self-assembly in ionic liquids?

  • Methodology :

  • SAXS/SANS : Probe micelle formation in choline chloride-based deep eutectic solvents. DHP’s long alkyl chains favor lamellar phases, but counterions (e.g., Mg²⁺) alter curvature and aggregation number .
    • Contradictions : DHP’s behavior in ionic liquids vs. aqueous systems diverges significantly due to solvent polarity and hydrogen-bonding networks .

Key Considerations for Researchers

  • Safety : DHP requires handling in fume hoods with PPE (gloves, goggles) due to eye/skin irritation risks .
  • Storage : Seal in dry, room-temperature environments to prevent hydrolysis .
  • Ethical Compliance : Environmental release must follow waste management protocols (e.g., incineration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Didodecyl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.